Mepiprazole
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Overview
Description
Mepiprazole is a member of piperazines.
Mepiprazole is a minor tranquilizer with a phenylpiperazine structure. It is a pyrazolyl-alkyl-piperazine derivative. Mepiprazole mediates a weak inhibitory action on the uptake of 5-HT on hypothalamic neurons. Mepiprazole is marketed in Spain for the treatment of anxiety neuroses. It acts as a 5-HT2A and α1-adrenergic receptor antagonist, and has also been shown to inhibit the reuptake and induce the release of serotonin, dopamine, and norepinephrine to varying extents. Clinical studies of mepiprazole including patients with irritable bowel syndrome (IBS) were conducted and the results showed some beneficial effects of mepiprazole in relieving IBS symptoms in certain patients. Like other phenylpiperazine drugs, mepiprazole produces the active metabolite m-chlorophenylpiperazine(mCPP).
Scientific Research Applications
Influence on Monoamine Metabolism
Mepiprazole, a psychotropic pyrazole derivative, has been studied for its biochemical influence on monoamine turnover and neuronal reuptake. It decreases norepinephrine receptor activity while enhancing serotonin and dopamine activities in the rat central nervous system. This property suggests its potential value in treating certain types of depression and alleviating side effects of L-dopa in parkinsonism treatment (Seyfried, Nowak, & Wolf, 1976).
Treatment of Irritable Bowel Syndrome
A double-blind cross-over trial demonstrated the effectiveness of mepiprazole as a tranquilizer in treating irritable bowel syndrome. Patients showed significant improvement when the drug was administered for at least three weeks (Dotevall & Groll, 1974).
Effects on Uptake and Retention of Monoamines
Research comparing mepiprazole with other psychotropic drugs revealed its influence on the uptake of monoamines like norepinephrine, dopamine, and serotonin in rat brain synaptosomes. Mepiprazole showed a relatively weak inhibition of monoamine uptake, particularly affecting hypothalamic serotonin uptake (Placheta, Singer, Kriwanek, & Hertting, 1976).
Antagonistic Effects on Behavior
A study on mepiprazole's central action showed its ability to antagonize behavioral syndromes influenced by 5-hydroxytryptophan and demonstrated its noradrenolytic properties. Its effects on the serotonergic system are considered masked by these properties, making it difficult to demonstrate (Maj & Sypniewska, 1980).
properties
CAS RN |
20326-12-9 |
---|---|
Product Name |
Mepiprazole |
Molecular Formula |
C16H21ClN4 |
Molecular Weight |
304.82 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine |
InChI |
InChI=1S/C16H21ClN4/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16/h2-4,11-12H,5-10H2,1H3,(H,18,19) |
InChI Key |
DOTIMEKVTCOGED-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl |
Other CAS RN |
20326-12-9 |
Related CAS |
20344-15-4 (di-hydrochloride) |
synonyms |
1-(3-chlorophenyl)-4-(2-(5-methylpyrazol- 3-yl)ethyl)piperazine dihydrochloride EMD 16,923 mepiprazole mepiprazole dihydrochloride Quiadon |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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